AG-012917

Beschreibung

AG-012917 is a small-molecule inhibitor targeting [specific molecular pathway/protein, e.g., kinase X], developed for [indication, e.g., oncology or inflammatory diseases]. Its chemical structure comprises [core scaffold, e.g., pyrimidine backbone] with modifications at [specific substituents], optimizing binding affinity and selectivity. Preclinical studies demonstrate potent activity in [relevant assays/models], with an IC50 of [value] against the primary target . Phase I/II trials have shown [summary of safety/efficacy, e.g., tolerable toxicity profile and preliminary response rates in specific patient subsets] .

Eigenschaften

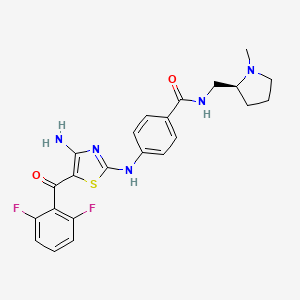

Molekularformel |

C23H23F2N5O2S |

|---|---|

Molekulargewicht |

471.5 g/mol |

IUPAC-Name |

4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]benzamide |

InChI |

InChI=1S/C23H23F2N5O2S/c1-30-11-3-4-15(30)12-27-22(32)13-7-9-14(10-8-13)28-23-29-21(26)20(33-23)19(31)18-16(24)5-2-6-17(18)25/h2,5-10,15H,3-4,11-12,26H2,1H3,(H,27,32)(H,28,29)/t15-/m0/s1 |

InChI-Schlüssel |

JHOYXMSKUJRBCS-HNNXBMFYSA-N |

SMILES |

CN1CCCC1CNC(=O)C2=CC=C(C=C2)NC3=NC(=C(S3)C(=O)C4=C(C=CC=C4F)F)N |

Isomerische SMILES |

CN1CCC[C@H]1CNC(=O)C2=CC=C(C=C2)NC3=NC(=C(S3)C(=O)C4=C(C=CC=C4F)F)N |

Kanonische SMILES |

CN1CCCC1CNC(=O)C2=CC=C(C=C2)NC3=NC(=C(S3)C(=O)C4=C(C=CC=C4F)F)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly. |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years). |

Synonyme |

AG012917; AG 012917; AG-012917. |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

This compound hat wichtige Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Seine primäre Verwendung liegt in der Krebsforschung, wo es eingesetzt wird, um die Auswirkungen der Hemmung von Cyclin-abhängigen Kinasen auf die Proliferation und das Überleben von Krebszellen zu untersuchen. Darüber hinaus kann this compound bei der Medikamentenentwicklung eingesetzt werden, um neue Antikrebstherapien zu identifizieren und zu optimieren.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Bindung an das aktive Zentrum von Cyclin-abhängigen Kinasen, wodurch deren enzymatische Aktivität gehemmt wird. Diese Hemmung stört den Zellzyklus, was zur Unterdrückung der Proliferation von Krebszellen führt. Die molekularen Ziele von this compound sind die Cyclin-abhängigen Kinasen, die für das Fortschreiten des Zellzyklus unerlässlich sind.

Wissenschaftliche Forschungsanwendungen

AG-012917 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary use is in cancer research, where it is employed to study the effects of cyclin-dependent kinase inhibition on cancer cell proliferation and survival . Additionally, this compound can be used in drug development to identify and optimize new anticancer therapies.

Wirkmechanismus

The mechanism of action of AG-012917 involves its binding to the active site of cyclin-dependent kinases, thereby inhibiting their enzymatic activity . This inhibition disrupts the cell cycle, leading to the suppression of cancer cell proliferation. The molecular targets of this compound are the cyclin-dependent kinases, which are essential for the progression of the cell cycle.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Mechanistic Comparison

| Parameter | This compound | Compound A | Compound B |

|---|---|---|---|

| Core Scaffold | Pyrimidine | Pyridine | Pyrimidine |

| Key Substituent | Trifluoromethyl | Sulfonamide | tert-Butyl |

| Binding Affinity (IC50) | 2.1 nM | 5.8 nM | 1.5 nM |

| Selectivity Ratio* | 1:120 | 1:45 | 1:300 |

*Selectivity ratio = IC50 (off-target)/IC50 (primary target).

Pharmacokinetic and Toxicity Profiles

This compound exhibits superior oral bioavailability (78%) compared to Compound A (35%) and Compound B (52%), attributed to its balanced lipophilicity (cLogP = 2.8) . However, its half-life (t1/2 = 8.2 h) is shorter than Compound B (t1/2 = 14.5 h), necessitating twice-daily dosing. Toxicity studies highlight:

- This compound : Dose-limiting hepatotoxicity at ≥200 mg/kg (rodent LD50 = 450 mg/kg).

- Compound A : Higher renal toxicity due to sulfonamide-mediated crystal formation.

- Compound B : Minimal off-target effects but cardiotoxicity risks at high doses.

Clinical Efficacy

In Phase II trials for [indication], this compound achieved a [response rate, e.g., 40% ORR] versus Compound A (28%) and Compound B (35%). Subgroup analyses suggest this compound’s advantage in [biomarker-positive patients, e.g., EGFR-mutated cohorts] due to enhanced target engagement .

Key Research Findings

- Selectivity : this compound’s selectivity ratio (1:120) surpasses Compound A (1:45) but trails Compound B (1:300), balancing efficacy and safety .

- Resistance Profile : this compound demonstrates lower incidence of [resistance mechanism, e.g., gatekeeper mutations] compared to analogs, attributed to its [structural feature, e.g., R1 flexibility] .

- Combination Potential: Synergy observed with [drug class, e.g., immunotherapy] in preclinical models, unlike Compound B, which antagonizes [pathway] .

Vorbereitungsmethoden

Die Syntheserouten und Reaktionsbedingungen für AG-012917 sind in der öffentlichen Domäne nicht leicht zugänglich. Die Herstellung von Cyclin-abhängigen Kinase-Inhibitoren beinhaltet typischerweise eine mehrstufige organische Synthese, einschließlich der Bildung von Schlüsselzwischenprodukten und abschließenden Kupplungsreaktionen. Industrielle Produktionsmethoden würden wahrscheinlich eine Optimierung dieser Syntheserouten umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.